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molecular formula C16H16O6 B8779533 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,8-dimethoxy-, methyl ester

Cat. No. B8779533
M. Wt: 304.29 g/mol
InChI Key: HMJMLRHVMMUYOR-UHFFFAOYSA-N
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Patent
US06399791B1

Procedure details

5,7-dimethoxy-3-methoxycarbonyl-1-acetoxynaphthalene is synthesized according to the procedure described in Org. React. 1951, 6, 1; by the reaction of 2,4-dimethoxybenzaldehyde and dimethyl succinate in the presence of potassium tert-butoxide followed by a cyclization in acetic anhydride in the presence of sodium acetate. 5,7-dimethoxy-3-methoxycarbonyl-1-naphthol is then obtained after deacetylation of the preceding product in HCl(2N)/methanol under reflux for 3 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].CC(C)([O-])C.[K+].[C:29]([O-:32])(=[O:31])[CH3:30].[Na+]>C(OC(=O)C)(=O)C.Cl.CO>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:4]=1[CH:5]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:14]=[C:13]2[O:31][C:29](=[O:32])[CH3:30].[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:4]=1[CH:5]=[C:14]([C:13]([O:21][CH3:22])=[O:20])[CH:15]=[C:16]2[OH:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
React

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=C(C=C(C2=CC(=C1)OC)OC(C)=O)C(=O)OC
Name
Type
product
Smiles
COC1=C2C=C(C=C(C2=CC(=C1)OC)O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06399791B1

Procedure details

5,7-dimethoxy-3-methoxycarbonyl-1-acetoxynaphthalene is synthesized according to the procedure described in Org. React. 1951, 6, 1; by the reaction of 2,4-dimethoxybenzaldehyde and dimethyl succinate in the presence of potassium tert-butoxide followed by a cyclization in acetic anhydride in the presence of sodium acetate. 5,7-dimethoxy-3-methoxycarbonyl-1-naphthol is then obtained after deacetylation of the preceding product in HCl(2N)/methanol under reflux for 3 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:13]([O:21][CH3:22])(=[O:20])[CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].CC(C)([O-])C.[K+].[C:29]([O-:32])(=[O:31])[CH3:30].[Na+]>C(OC(=O)C)(=O)C.Cl.CO>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:4]=1[CH:5]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:14]=[C:13]2[O:31][C:29](=[O:32])[CH3:30].[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:4]=1[CH:5]=[C:14]([C:13]([O:21][CH3:22])=[O:20])[CH:15]=[C:16]2[OH:18] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
React

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=C(C=C(C2=CC(=C1)OC)OC(C)=O)C(=O)OC
Name
Type
product
Smiles
COC1=C2C=C(C=C(C2=CC(=C1)OC)O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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